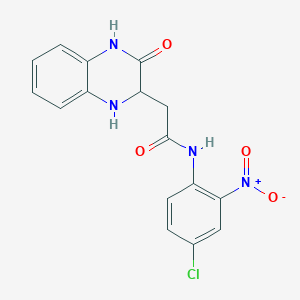

N-(4-chloro-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Description

The compound N-(4-chloro-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic acetamide derivative featuring a quinoxaline core substituted with a 4-chloro-2-nitrophenyl group. This compound’s structural uniqueness arises from the chloro and nitro substituents on the phenyl ring, which enhance electrophilicity and may influence bioactivity .

Propriétés

IUPAC Name |

N-(4-chloro-2-nitrophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O4/c17-9-5-6-12(14(7-9)21(24)25)19-15(22)8-13-16(23)20-11-4-2-1-3-10(11)18-13/h1-7,13,18H,8H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCFGOXRCGGVNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(4-chloro-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C16H13ClN4O4

- Molecular Weight : 360.75 g/mol

- CAS Number : 1008047-94-6

Structure

The structure of N-(4-chloro-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide features a chloro and nitro substituent on the phenyl ring, which is linked to a tetrahydroquinoxaline moiety through an acetamide group. This structural complexity may contribute to its diverse biological activities.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds similar to N-(4-chloro-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide. The presence of the nitrophenyl group is often associated with increased antibacterial activity. Research indicates that derivatives of this compound exhibit significant inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Anticancer Properties

Research has shown that compounds containing quinoxaline derivatives demonstrate promising anticancer activity. A study highlighted that similar structures can induce apoptosis in cancer cells through the activation of caspase pathways. The specific mechanism by which N-(4-chloro-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide exerts its anticancer effects remains to be fully elucidated but may involve inhibition of cell proliferation and promotion of cell cycle arrest.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. For instance, it may inhibit certain kinases involved in cancer progression, thus representing a potential therapeutic target in cancer treatment.

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis via caspase activation | |

| Enzyme Inhibition | Inhibition of cancer-related kinases |

Study 1: Antimicrobial Efficacy

A study conducted on various nitrophenyl derivatives demonstrated that N-(4-chloro-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics.

Study 2: Anticancer Mechanism

In vitro studies revealed that treatment with the compound led to a dose-dependent decrease in viability of breast cancer cell lines (MCF7). Flow cytometry analysis indicated that the compound induced G0/G1 phase arrest in the cell cycle, suggesting its potential as a chemotherapeutic agent.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Key Observations:

- Core Modifications: Derivatives with quinazolinone or benzoyl-substituted quinoxaline cores (e.g., ) exhibit altered electronic profiles, affecting solubility and reactivity.

- Thioether vs. Acetamide Linkages: Thioacetamide derivatives (e.g., ) may exhibit distinct pharmacokinetic properties due to sulfur’s polarizability and oxidation susceptibility.

Key Observations:

- Synthetic Routes: Most analogs are synthesized via reflux-based amide coupling (e.g., ) or condensation reactions. The target compound likely follows a similar pathway.

- Yields: Thioacetamide derivatives (e.g., ) show moderate yields (~61%), while standard acetamides (e.g., ) may achieve higher yields due to simpler reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.